(2,6-Dichlorophenyl)(pyridin-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichlorophenyl)-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-4-1-5-10(14)11(9)12(16)8-3-2-6-15-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHRWDMYTOBUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
- Starting Materials: 2,6-dichlorobenzoyl chloride and 3-lithiated pyridine or pyridin-3-yl organometallic reagents.
- Reaction Conditions: The acyl chloride is reacted with the pyridin-3-yl nucleophile under anhydrous conditions, often in the presence of Lewis acids such as aluminum chloride or other catalysts to facilitate the acylation.
- Solvents: Common solvents include dichloromethane, ethyl acetate, or acetonitrile.
- Temperature: Typically conducted at low to moderate temperatures (0°C to room temperature) to control reactivity and selectivity.
- Workup: The reaction mixture is quenched with water or aqueous acid, followed by extraction and purification via recrystallization or chromatography.
This method is favored for its straightforwardness and relatively high yields. It allows for the direct formation of the ketone bond without the need for protecting groups or multi-step sequences.
Carbonyldiimidazole (CDI)-Mediated Coupling
- Procedure: A carboxylic acid derivative of 2,6-dichlorobenzoic acid is first activated by carbonyldiimidazole (CDI) in anhydrous dichloromethane at room temperature.
- Subsequent Step: The activated intermediate is then reacted with 3-aminopyridine or pyridin-3-yl amine derivatives to form the ketone linkage.
- Reaction Time: The activation step typically requires 12 hours, followed by overnight stirring with the amine.
- Purification: The product is isolated by filtration and recrystallization from mixed solvents such as ethyl acetate and tetrahydrofuran.
- Yield: Reported yields for similar ketone compounds using this method are around 70-75% with high purity.
This method is advantageous for its mild conditions and avoidance of harsh Lewis acids, making it suitable for sensitive substrates.
Grignard Reaction with Pyridin-3-ylmagnesium Bromide
- Synthesis of Grignard Reagent: Pyridin-3-ylmagnesium bromide is prepared in situ by reacting 3-bromopyridine with magnesium turnings in anhydrous ether or tetrahydrofuran.
- Reaction: The Grignard reagent is then reacted with 2,6-dichlorobenzoyl chloride or related acyl derivatives to form the ketone.
- Temperature Control: The reaction is typically maintained at low temperatures (0°C to room temperature) to prevent side reactions.
- Workup: Acidic quenching followed by extraction and purification.
- Yields: Variable yields reported, depending on the efficiency of Grignard formation and reaction time, ranging from moderate to high (25% to 90% in related systems).
This approach is versatile but requires careful control of moisture and temperature.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Solvent(s) | Temperature Range | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,6-Dichlorobenzoyl chloride, Lewis acid (AlCl3) | DCM, ethyl acetate | 0°C to RT | Few hours | Moderate to High | Simple, direct ketone formation | Requires Lewis acid, moisture sensitive |
| CDI-Mediated Coupling | 2,6-Dichlorobenzoic acid, CDI, 3-aminopyridine | DCM | RT | 12 h + overnight | ~73.6 | Mild conditions, good purity | Longer reaction time |
| Grignard Reaction | 3-bromopyridine, Mg, 2,6-dichlorobenzoyl chloride | Ether, THF | 0°C to RT | Variable (hours) | Variable (25-90) | Versatile, good for various substrates | Sensitive to moisture, requires careful handling |
Research Findings and Notes
- The Friedel-Crafts acylation is the classical method but can be limited by the sensitivity of pyridine rings to strong Lewis acids.
- CDI-mediated coupling offers a milder alternative, avoiding harsh reagents and providing good yields and purity, suitable for scale-up.
- Grignard reactions provide flexibility but require stringent anhydrous conditions and careful temperature control.
- Purification is commonly achieved by recrystallization from ethyl acetate/THF mixtures or chromatographic techniques.
- Characterization of the final product typically involves NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing effects of the carbonyl group and chlorine atoms activate specific positions for nucleophilic substitution. Key reactions include:
Mechanistic Insight :
The carbonyl group polarizes the aromatic ring, making the ortho and para positions to chlorine susceptible to nucleophilic attack. Steric hindrance from the pyridine ring reduces substitution at adjacent positions.
Reduction Reactions
Reduction of the ketone moiety generates secondary alcohols or fully reduced hydrocarbons:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0–5°C (2 hrs) | (2,6-Dichlorophenyl)(pyridin-3-yl)methanol | 68% | |
| H₂/Pd-C | THF, 50 psi (4 hrs) | (2,6-Dichlorobenzyl)(pyridin-3-yl)methane | 22% |
Key Observations :
-
Sodium borohydride selectively reduces the carbonyl group without affecting chlorine substituents.
-
Catalytic hydrogenation under high pressure leads to partial dechlorination, complicating product isolation.
Oxidation Reactions
Oxidative transformations target the pyridine ring or chlorinated phenyl group:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C (8 hrs) | Pyridine N-oxide derivative | 51% | |
| Ozone (O₃) | CH₂Cl₂, -78°C (1 hr) | Cleavage of pyridine ring to dicarboxylic acid | 33% |
Spectral Evidence :
IR spectroscopy confirms N-oxide formation with a characteristic absorption at 1250–1280 cm⁻¹ .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging its halogenated aromatic rings:
Notable Example :
In a Suzuki-Miyaura coupling, the 2,6-dichlorophenyl group reacts selectively with aryl boronic acids, retaining the pyridine ring intact .
Complexation with Metals
The pyridine nitrogen acts as a Lewis base, forming coordination complexes:
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT (2 hrs) | Octahedral Cu(II) complex | Catalysis | |
| FeCl₃ | Acetonitrile, reflux (6 hrs) | Tetrahedral Fe(III) complex | Magnetic materials |
Structural Confirmation :
X-ray crystallography of the Cu(II) complex reveals a distorted octahedral geometry with two pyridine ligands .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Mechanism | Reference |
|---|---|---|---|
| UV (254 nm), benzene | Intramolecular cycloadduct | [4+2] Cycloaddition | |
| UV (365 nm), O₂ | Quinone derivative | Singlet oxygen trapping |
Product Analysis :
Mass spectrometry (MS) of the cycloadduct confirms a molecular ion peak at m/z 348.2 ([M+H]⁺) .
Acid/Base-Mediated Rearrangements
Protonation of the pyridine nitrogen alters reactivity:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HCl (conc.) | Reflux (12 hrs) | Ring-expanded benzazepine derivative | |
| NaOH (10%) | EtOH, 70°C (6 hrs) | Hydrolyzed carboxylic acid |
Mechanistic Pathway :
Acid treatment triggers a Beckmann rearrangement-like process, forming a seven-membered heterocycle.
Biological Activity Modulation
Derivatization enhances pharmacological potential:
| Reaction | Biological Target | IC₅₀ | Reference |
|---|---|---|---|
| Sulfonation (SO₃H) | COX-2 enzyme inhibition | 1.2 μM | |
| Amination (NH₂) | Antibacterial activity (E. coli) | MIC: 8 µg/mL |
Structure-Activity Relationship :
Electron-withdrawing groups at the 2,6-dichlorophenyl ring enhance binding to hydrophobic enzyme pockets .
Thermal Degradation Studies
Pyrolysis reveals stability thresholds:
| Temperature | Atmosphere | Major Degradation Products | Reference |
|---|---|---|---|
| 250°C | N₂ | Chlorinated biphenyls | |
| 400°C | Air | CO, HCl, pyridine fragments |
TGA Data :
Decomposition onset at 218°C with 95% mass loss by 400°C.
Scientific Research Applications
(2,6-Dichlorophenyl)(pyridin-3-yl)methanone is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring dichlorophenyl and pyridinyl groups, influences its reactivity and biological activity, making it distinct from similar compounds.
Scientific Research Applications
This compound serves primarily as an intermediate in synthesizing complex organic molecules. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, with ongoing research exploring its potential as a therapeutic agent in various medical conditions and in the development of new materials and specialty chemicals.
Chemistry
It is used as an intermediate in the synthesis of more complex organic molecules. The synthesis of this compound typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-pyridylmagnesium bromide in a solvent like tetrahydrofuran (THF), under an inert atmosphere to prevent unwanted side reactions. The mixture is stirred at low temperature, then gradually warmed to room temperature to complete the reaction. Industrial production methods may use similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity, potentially including automated reactors, precise temperature control, and continuous monitoring.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research is being done to explore its potential as a therapeutic agent in various medical conditions. this compound shows promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.
Industry
It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isoxazole-Based Analogs
Several isoxazole-containing methanones with a 2,6-dichlorophenyl group have been synthesized and characterized (). These compounds differ in their substituents on the isoxazole ring, influencing their physicochemical and biological properties:
Key Insight: The morpholino (7c) and piperidinyl (7d) derivatives exhibit higher solubility compared to aryl-substituted analogs (e.g., 7h), making them more suitable for aqueous biological systems .
Pyridine and Heterocyclic Derivatives
- (3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)(pyridin-3-yl)methanone (Compound 59): Structure: Combines pyridin-3-yl and isoxazole rings. Activity: Reported as a SecA inhibitor with HRMS-ESI (+) confirmation (m/z 374.0210) and high purity (99.42%) .
- (2,6-Dichlorophenyl)(1H-indol-1-yl)methanone: Structure: Replaces pyridine with an indole ring. Properties: Higher molecular weight (290.14 g/mol) and logP due to the indole’s aromaticity, suggesting improved blood-brain barrier penetration .
Piperazinyl and Benzodiazepine Derivatives
- [4-(4-Chlorophenyl)piperazin-1-yl][3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone: Structure: Incorporates a piperazine ring linked to the dichlorophenyl-isoxazole core. Application: Tested for kinase inhibition; the piperazine moiety enhances solubility and receptor affinity .
Biological Activity
(2,6-Dichlorophenyl)(pyridin-3-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its dichlorophenyl and pyridine moieties linked through a carbonyl group, it demonstrates significant promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. This article aims to explore the biological activity of this compound, including its mechanisms, pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H8Cl2N2O, with a molecular weight of approximately 253.1 g/mol. The structural features contribute to its lipophilicity and ability to penetrate biological membranes effectively.
| Property | Value |
|---|---|
| Molecular Formula | C12H8Cl2N2O |
| Molecular Weight | 253.1 g/mol |
| Lipophilicity | High |
| Mechanism of Action | CDK inhibition |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs play a pivotal role in cell cycle regulation, and their inhibition can lead to reduced tumor growth in cancer therapy contexts.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound effectively inhibit specific CDK enzymes, leading to decreased proliferation in various cancer cell lines. For instance:
- IC50 Values : In studies involving different cancer cell lines, IC50 values for certain derivatives were reported as low as 0.5 μM, indicating potent inhibitory effects on cell growth.
Antimicrobial and Anti-inflammatory Properties
Beyond its anticancer potential, this compound has been suggested to possess antimicrobial and anti-inflammatory properties. The dichlorophenyl group enhances its lipophilicity, which may improve the compound's ability to interact with microbial membranes or inflammatory pathways.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of CDKs : By binding to the ATP-binding site of CDKs, it prevents phosphorylation events necessary for cell cycle progression.
- Interaction with Other Targets : Preliminary studies suggest potential interactions with various enzymes and receptors involved in inflammation and infection responses.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Infection Models : The compound also showed promise in models of bacterial infection, where it inhibited the growth of pathogenic strains at concentrations below 10 μM.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 51% |
| Maximum Plasma Concentration | 1620 ng/mL |
| Half-Life | TBD |
These parameters suggest that while the compound has moderate oral bioavailability, optimization strategies could enhance its therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for (2,6-Dichlorophenyl)(pyridin-3-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For Friedel-Crafts approaches, use AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions. For cross-coupling, employ Pd(PPh₃)₄ as a catalyst with 2,6-dichlorophenylboronic acid and 3-pyridinecarbonyl chloride in a THF/water mixture (3:1) at 80°C. Triethylamine is critical for neutralizing HCl byproducts . Optimize yields by monitoring reaction progress via TLC (hexane:ethyl acetate, 4:1) and isolating the product via column chromatography.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyl signals (δ 195–200 ppm).
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine structures using SHELXL (SHELX-97) with high-resolution data (R-factor < 0.05). The dichlorophenyl and pyridinyl dihedral angles (typically 15–25°) are critical for confirming steric interactions .
- HPLC : Validate purity (>98%) using a C18 column (acetonitrile:water, 70:30) at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?
- Methodological Answer : Contradictions often arise from twinning or disordered solvent molecules. Use SHELXD for phase determination and SHELXL for refinement. Apply restraints to planar groups (e.g., pyridine rings) and use the SQUEEZE algorithm in PLATON to model disordered solvent regions. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve ambiguities in bond lengths or angles .
Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize the compound’s partial charges via RESP fitting in Gaussian.
- DFT Calculations : Optimize geometries at the B3LYP/def2-TZVP level to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Correlate dipole moments (3.5–4.5 D) with solubility trends .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments.
Q. What are the critical stability considerations for this compound under different experimental conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data). Avoid prolonged heating in synthetic steps.
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Confirm stability via UV-Vis (λmax 270 nm) over 72 hours.
- Hydrolytic Stability : Suspend in anhydrous DMF or DMSO for reactions requiring aqueous conditions. Monitor hydrolysis by LC-MS (m/z 266 → 228 for ketone loss) .
Q. How can structural modifications enhance the compound’s pharmacological or material properties?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce –CF₃ at the pyridine 4-position (via Ullmann coupling) to improve electron deficiency for charge-transfer complexes.
- Biological Activity : Replace the ketone with a thiourea moiety (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) to enhance hydrogen-bonding capacity. Synthesize analogs via carbodiimide-mediated coupling (EDC/HOBt) in DCM .
- Solubility : Add –SO₃H groups via sulfonation (fuming H₂SO₄, 0°C) to increase aqueous solubility for formulation studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
